

Application Notes and Protocols: Schmidt Reaction of Ketones for Amide Synthesis

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Compound of Interest

Compound Name: *Hydrazoic acid*

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Introduction

The Schmidt reaction is a powerful and versatile tool in organic synthesis for the conversion of ketones into amides.^{[1][2]} This rearrangement reaction, first reported by Karl Friedrich Schmidt in 1924, involves the reaction of a ketone with **hydrazoic acid** (HN_3), typically generated in situ from sodium azide in the presence of a strong acid, to yield an amide with the expulsion of nitrogen gas.^{[1][3]} The reaction can also be performed intramolecularly, providing an efficient route to lactams, which are key structural motifs in many natural products and pharmaceuticals.^[4] This document provides detailed application notes, experimental protocols, and key data for the utilization of the Schmidt reaction in a research and development setting.

Reaction Mechanism and Regioselectivity

The mechanism of the Schmidt reaction with ketones is closely related to the Beckmann rearrangement.^{[1][5]} The reaction is initiated by the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the azide ion. The resulting azidohydrin intermediate then undergoes dehydration to form a diazoiminium ion. Subsequently, one of the alkyl or aryl groups attached to the former carbonyl carbon migrates to the nitrogen atom with the concurrent loss of dinitrogen gas. This rearrangement step is typically the rate-determining step. The resulting nitrilium ion is then attacked by water, and after deprotonation, the corresponding amide is formed.^{[1][6]}

The regioselectivity of the Schmidt reaction with unsymmetrical ketones is a crucial aspect to consider. The migratory aptitude of the substituents plays a significant role in determining the product outcome. Generally, the group that can better stabilize a positive charge and is positioned anti-periplanar to the leaving nitrogen group will migrate preferentially. The general order of migratory aptitude is: aryl > alkyl. For different alkyl groups, the migratory aptitude generally follows the order: tertiary > secondary > primary.

Applications in Organic Synthesis and Drug Development

The Schmidt reaction is a valuable transformation in the synthesis of complex organic molecules, including natural products and their analogs.[4][5] The ability to introduce a nitrogen atom into a carbon framework via ring expansion of cyclic ketones to form lactams is particularly noteworthy.[7] This strategy has been employed in the total synthesis of various alkaloids and other biologically active compounds.

While a direct application in the synthesis of blockbuster drugs is not as prominently documented as some other named reactions, the Schmidt reaction provides a valuable tool for medicinal chemists in lead optimization and the synthesis of novel scaffolds. For instance, the synthesis of various heterocyclic compounds and bridged bicyclic lactams, which are of interest in drug discovery, can be achieved using intramolecular Schmidt reactions.[8]

Data Presentation: Scope and Yields of the Schmidt Reaction

The following table summarizes representative examples of the Schmidt reaction with various ketones, highlighting the scope of the reaction and the typical yields obtained.

Ketone Substrate	Reagents and Conditions	Amide/Lactam Product	Yield (%)	Reference
Benzophenone	NaN ₃ , H ₂ SO ₄ , Benzene, 50-55 °C, 3 h	Benzanilide	93-96	[1]
Acetophenone	NaN ₃ , H ₂ SO ₄ , CHCl ₃ , 45 °C, 5 h	Acetanilide	75	[3]
Cyclohexanone	NaN ₃ , H ₂ SO ₄ , CHCl ₃ , 50 °C, 3 h	ε-Caprolactam	80	[7]
Adamantanone	NaN ₃ , CH ₃ SO ₃ H, CHCl ₃ , 40 °C, 1.5 h	4-Azahomoadamantan-5-one	95	[7]
1-Indanone	NaN ₃ , PPA, 50-60 °C, 3 h	1,2,3,4-Tetrahydroquinolin-2-one	70	[9]
2-Methylcyclohexanone	NaN ₃ , H ₂ SO ₄ , CHCl ₃	7-Methylazepan-2-one & 2-Methylazepan-7-one	45 (mixture)	[7]
4-tert-Butylcyclohexanone	NaN ₃ , H ₂ SO ₄ , CHCl ₃ , 55 °C, 3 h	4-tert-Butylazepan-2-one	85	[7]
γ-Azido-γ-phenylpropionone	TiCl ₄ , CH ₂ Cl ₂ , 0 °C to rt	1,5-Diphenylpyrrolidin-2-one	83	[4]

Experimental Protocols

Protocol 1: Synthesis of Benzanilide from Benzophenone (Intermolecular Schmidt Reaction)

This protocol is a classic example of the Schmidt reaction for the synthesis of an amide from an aromatic ketone.

Materials:

- Benzophenone
- Sodium azide (NaN_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Benzene (or a suitable alternative solvent like chloroform)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Reflux condenser
- Separatory funnel
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzophenone (e.g., 18.2 g, 0.1 mol) in benzene (100 mL).
- **Addition of Acid:** Cool the solution in an ice bath and slowly add concentrated sulfuric acid (20 mL) with vigorous stirring.
- **Addition of Sodium Azide:** While maintaining the temperature at or below 10 °C, add sodium azide (7.8 g, 0.12 mol) in small portions over a period of 30 minutes. Caution: **Hydrazoic**

acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

- **Reaction:** After the addition is complete, slowly warm the reaction mixture to 50-55 °C and maintain this temperature with stirring for 3 hours. Nitrogen gas will be evolved during the reaction.
- **Work-up:** Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
- **Neutralization:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- **Drying and Evaporation:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude benzanilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis of ϵ -Caprolactam from Cyclohexanone (Intermolecular Schmidt Reaction for Lactam Synthesis)

This protocol outlines the synthesis of a lactam from a cyclic ketone.

Materials:

- Cyclohexanone
- Sodium azide (NaN_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Chloroform (CHCl_3)
- Ammonium hydroxide (NH_4OH) solution

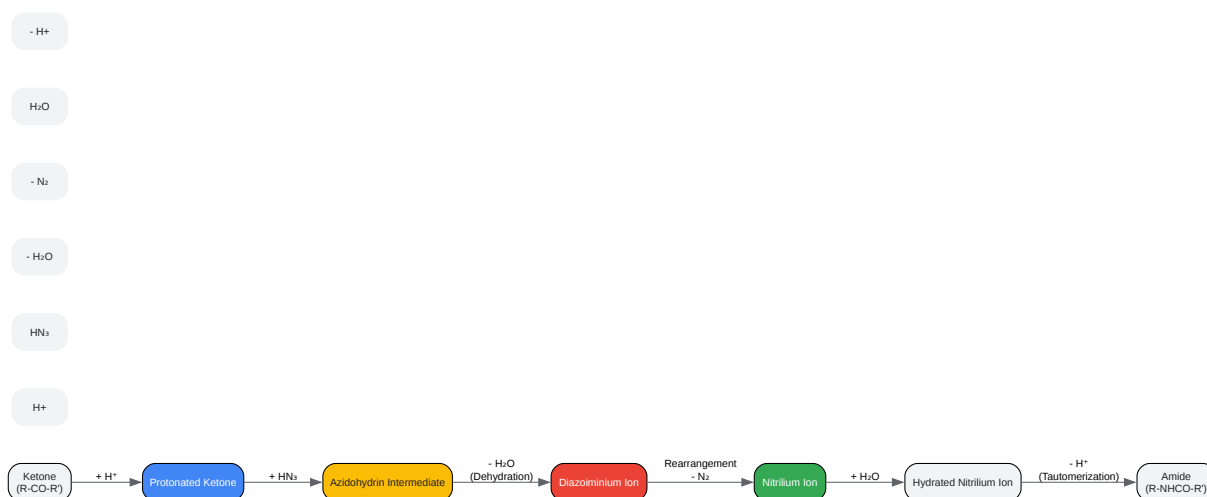
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware as listed in Protocol 1

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve cyclohexanone (e.g., 9.8 g, 0.1 mol) in chloroform (40 mL).
- **Addition of Acid and Azide:** Cool the solution to 0 °C in an ice bath and add concentrated sulfuric acid (10 mL). Then, add sodium azide (7.15 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction:** After the addition, warm the mixture to 50 °C and stir for 3 hours.
- **Work-up:** Cool the reaction mixture and pour it onto ice.
- **Neutralization:** Carefully neutralize the mixture with a concentrated ammonium hydroxide solution.
- **Extraction:** Separate the organic layer and extract the aqueous layer with chloroform (3 x 20 mL).
- **Drying and Evaporation:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude ϵ -caprolactam can be purified by vacuum distillation or recrystallization.

Mandatory Visualizations

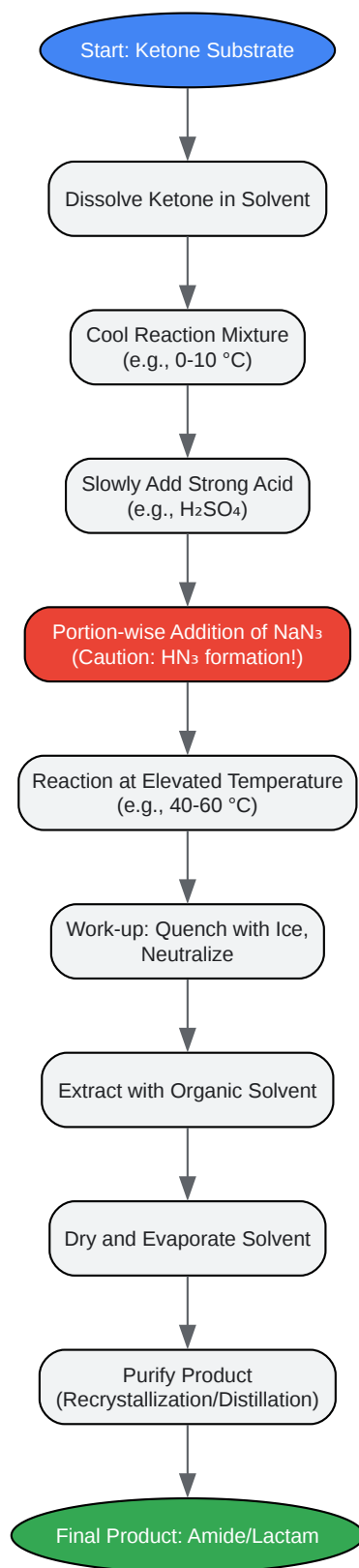
Reaction Mechanism of the Schmidt Reaction with Ketones



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Caption: Mechanism of the Schmidt reaction with ketones to form amides.

General Experimental Workflow for the Schmidt Reaction



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Caption: General workflow for a typical intermolecular Schmidt reaction.

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